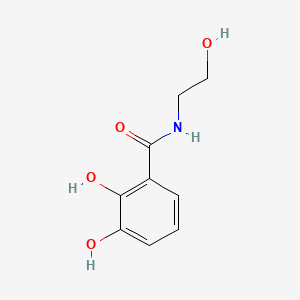

2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29597-83-9 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2,3-dihydroxy-N-(2-hydroxyethyl)benzamide |

InChI |

InChI=1S/C9H11NO4/c11-5-4-10-9(14)6-2-1-3-7(12)8(6)13/h1-3,11-13H,4-5H2,(H,10,14) |

InChI Key |

NPGHQBAAQRJMAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydroxy N 2 Hydroxyethyl Benzamide

Conventional Synthetic Approaches

Conventional methods for synthesizing 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide primarily focus on the formation of the amide bond between a 2,3-dihydroxybenzoic acid precursor and ethanolamine (B43304), often requiring strategies to manage the reactive hydroxyl groups.

Direct Amidation Reactions for Benzamide (B126) Core Formation

Direct amidation involves the coupling of a carboxylic acid and an amine. In this case, 2,3-dihydroxybenzoic acid and ethanolamine are reacted in the presence of a coupling agent or reagent that facilitates the removal of water, the byproduct of the reaction. mdpi.com This approach is a cornerstone of amide synthesis due to its straightforward nature. rsc.org

Various reagents have been developed to promote this transformation. Silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have proven effective for the direct amidation of carboxylic acids with amines, offering a safe and inexpensive option. nih.gov The mechanism typically involves the in-situ formation of a more reactive silyl (B83357) ester intermediate from the carboxylic acid, which is then readily attacked by the amine to form the amide. nih.gov While this specific application to 2,3-dihydroxybenzoic acid is not detailed, the general principle is widely applicable. The primary challenge in direct amidation is the removal of the water byproduct to drive the reaction forward. mdpi.com

Multi-Step Synthesis Strategies from Precursor Compounds

Multi-step syntheses provide an alternative route, often starting from precursors where the hydroxyl groups are protected or are introduced at a later stage. This strategy allows for greater control over the reaction sequence and can avoid side reactions associated with the free catechol moiety. A common strategy involves starting with a more stable precursor, such as 2,3-dialkoxybenzoic acid (e.g., 2,3-dimethoxybenzoic acid). google.com

A representative multi-step process can be outlined as follows: google.com

Activation: The 2,3-dimethoxybenzoic acid is first converted to a more reactive intermediate, such as an acid halide (e.g., benzoyl chloride), using a halogenating agent like thionyl chloride or oxalyl chloride.

Amidation: The resulting acid halide is then reacted with ethanolamine to form the protected amide, 2,3-dimethoxy-N-(2-hydroxyethyl)benzamide. This reaction is typically rapid and high-yielding.

Deprotection (Dealkylation): The final step involves the cleavage of the methyl ether protecting groups to reveal the dihydroxy functionality. This is a critical step, often accomplished using strong reagents like boron tribromide (BBr₃) or an aluminum salt-amine complex.

This multi-step approach, while longer, avoids the potential complications of direct amidation with a free catechol, such as oxidation or unwanted side reactions involving the hydroxyl groups. It allows for the purification of intermediates and is often more scalable and reliable for complex molecules. google.com

Protective Group Chemistry and Deprotection Techniques in Synthesis

The presence of the catechol (1,2-dihydroxybenzene) functional group in 2,3-dihydroxybenzoic acid necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. organic-chemistry.org Protecting groups are temporarily attached to the hydroxyl functions, rendering them inert to the conditions required for subsequent steps like amide bond formation. cem.com

For catechols, several protecting group strategies are available:

Cyclic Acetals and Ketals: A common method is to protect both hydroxyl groups simultaneously by forming a cyclic derivative. For instance, an acetonide group can be installed by reacting the catechol with acetone (B3395972) under acidic conditions. google.com This acetonide protection is robust and compatible with many synthetic transformations. google.com

Ethers: Benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers can be used to protect phenolic hydroxyls. These are typically installed using the corresponding halide (e.g., benzyl bromide) under basic conditions.

Silyl Ethers: Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) can protect hydroxyl groups, although they may be less stable under certain conditions.

Deprotection Techniques: Deprotection is the crucial final step to unveil the target molecule. The method used is specific to the protecting group employed. nih.gov

| Protecting Group | Typical Deprotection Reagent/Condition | Functional Group Protected |

| Acetonide | Mild aqueous acid (e.g., HCl, TFA) | 1,2-Diol (Catechol) |

| Benzyl (Bn) Ether | Catalytic Hydrogenolysis (H₂, Pd/C) | Alcohol/Phenol |

| p-Methoxybenzyl (PMB) Ether | Oxidative cleavage (DDQ, CAN) or strong acid | Alcohol/Phenol |

| tert-Butyldimethylsilyl (TBDMS) Ether | Fluoride ion source (e.g., TBAF) or acid | Alcohol/Phenol |

This strategy of protection and deprotection is fundamental in multi-step organic synthesis, enabling complex molecular architectures to be built in a controlled manner. organic-chemistry.orgwikipedia.org

Condensation Reactions for Target Compound Preparation

Condensation reactions for amide synthesis are closely related to direct amidation but specifically refer to reactions promoted by a "condensing agent" or "dehydro-condensation agent." These agents activate the carboxylic acid, facilitating nucleophilic attack by the amine. mdpi.comtcichemicals.com

Several classes of condensing agents are widely used in organic synthesis:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. mdpi.com

Triazine Derivatives: Compounds such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have emerged as efficient dehydro-condensation agents. When combined with a tertiary amine like N-methylmorpholine (NMM), they form a reactive triazinyl active ester, which smoothly converts to the amide upon reaction with an amine. mdpi.com

Phosphonium and Uronium Salts: Reagents like HATU and BOP are highly effective but are often reserved for more challenging couplings, such as in peptide synthesis, due to their cost. tcichemicals.com

The general mechanism involves the activation of the carboxylic acid by the condensing agent, followed by the nucleophilic addition of the amine to this activated intermediate, and subsequent collapse of the tetrahedral intermediate to form the stable amide bond and release the byproduct derived from the condensing agent. mdpi.com The kinetic profile of these reactions can be influenced by factors such as the solvent, the presence of catalysts, and the electronic properties of the substrates. rsc.org

Biocatalytic Synthesis and Derivatization

Biocatalysis offers an environmentally benign alternative to conventional chemical methods, utilizing enzymes to perform specific chemical transformations under mild conditions. For phenolic compounds like this compound, laccase enzymes are particularly relevant.

Laccase-Mediated Oxidation Pathways of Dihydroxybenzamide Substrates

Laccases are multi-copper oxidoreductase enzymes that catalyze the one-electron oxidation of a wide range of phenolic and other aromatic substrates, using molecular oxygen as the final electron acceptor, which is reduced to water. nih.govresearchgate.net This makes them attractive "green" catalysts for organic synthesis. nih.gov

The catalytic cycle of laccase involves the removal of a single electron and a proton from the phenolic hydroxyl group of the substrate, generating a highly reactive phenoxyl radical. nih.govnih.gov In the case of a catechol-containing substrate like 2,3-dihydroxybenzamide, this oxidation is particularly facile due to the low redox potential of the catechol moiety. mdpi.com

Pathway of Oxidation and Derivatization:

Radical Formation: The laccase enzyme abstracts one electron from one of the hydroxyl groups of the catechol ring, forming a semiquinone radical intermediate. researchgate.net

Quinone Formation: A second one-electron oxidation can occur, leading to the formation of a highly reactive ortho-quinone. nih.gov

Further Reactions: These reactive intermediates (radicals and quinones) can then undergo non-enzymatic, spontaneous reactions, leading to a variety of products: researchgate.net

Polymerization: The radicals can couple with each other, leading to the formation of dimers, trimers, and higher oligomers or polymers. dergipark.org.trnih.gov This is a common outcome in laccase-mediated reactions of simple phenols.

Cross-Coupling: If other nucleophiles are present in the reaction mixture, the electrophilic quinone intermediate can be attacked, leading to the formation of new C-N, C-O, or C-S bonds. This allows for the derivatization of the original substrate. nih.gov

The final product distribution of a laccase-mediated reaction is highly dependent on the reaction conditions, such as pH, solvent, and the specific substrate. nih.gov For example, slightly acidic conditions may favor the formation of quinones, while at higher pH values, these quinones might react further to form oligomers. nih.gov This ability to generate reactive intermediates makes laccases powerful tools for the derivatization and polymerization of dihydroxybenzamide substrates. researchgate.net

Enzymatic Cross-Coupling Reactions with Nucleophilic Reagents (e.g., Alcohols, Amines)

A comprehensive search of scientific databases and chemical literature yielded no specific studies or published research on the use of this compound as a substrate in enzymatic cross-coupling reactions with nucleophilic reagents such as alcohols or amines. While enzymatic cross-coupling is a powerful tool for C-O and C-N bond formation, its application to this particular benzamide derivative has not been documented. Consequently, there are no research findings, reaction conditions, or product characterization data to report for this transformation.

Derivatization through Regioselective Michael Addition Reactions

There is no available scientific literature detailing the derivatization of this compound through regioselective Michael addition reactions. The Michael addition is a fundamental method for forming carbon-carbon bonds, typically involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). For this compound to participate as a Michael donor, it would likely require deprotonation of one of its hydroxyl or amide groups to form a suitable nucleophile. However, no studies have been published that explore this reactivity or the regioselectivity of such an addition with a suitable acceptor. As a result, no data on reaction partners, catalysts, yields, or the structure of potential adducts can be provided.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Dihydroxy N 2 Hydroxyethyl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and integration of signals, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide, distinct signals are expected for the aromatic protons, the protons of the N-(2-hydroxyethyl) side chain, the amide proton, and the hydroxyl protons. The aromatic region would likely display a complex multiplet pattern due to the three adjacent protons on the substituted benzene (B151609) ring. The two methylene (B1212753) groups (-CH₂-) of the ethyl side chain would appear as two distinct triplets, assuming coupling to each other. The amide (N-H) and hydroxyl (O-H) protons would typically appear as broad singlets, and their positions can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: six for the aromatic carbons, two for the ethyl side chain carbons, and one for the carbonyl carbon of the amide. The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating hydroxyl groups and the electron-withdrawing amide group. The carbonyl carbon is expected to appear far downfield (typically >165 ppm).

Spectral data for the derivative 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide illustrates the typical chemical shift ranges. spectrabase.com

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 168-172 |

| Aromatic (C-O) | 150-165 |

| Aromatic (C-C/C-H) | 100-135 |

| Methylene (CH₂-N) | 40-50 |

| Methylene (CH₂-O) | 60-70 |

| This table presents expected chemical shift ranges for this compound based on general principles and data from related compounds. |

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the FTIR spectrum would be characterized by several key absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic and alcoholic hydroxyl groups, often overlapping with the N-H stretch.

N-H Stretching: A moderate peak around 3300 cm⁻¹, characteristic of a secondary amide.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

N-H Bending (Amide II band): A significant band usually located in the 1510-1570 cm⁻¹ region.

C-O Stretching: Strong absorptions between 1200 and 1300 cm⁻¹ for the phenolic C-O bonds and around 1050 cm⁻¹ for the alcoholic C-O bond. mdpi.com

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Data from the related compound 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide corroborates these expected vibrational modes. chemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3200-3600 (Broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Amide C=O | Stretching (Amide I) | 1630-1680 (Strong) |

| Amide N-H | Bending (Amide II) | 1510-1570 |

| Phenolic C-O | Stretching | 1200-1300 |

| Alcoholic C-O | Stretching | ~1050 |

| This table summarizes the key expected FTIR absorption bands for this compound. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., APCI-MS, LC/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly useful for analyzing such compounds. sielc.com

The molecular formula of this compound is C₉H₁₁NO₄, corresponding to a molecular weight of 197.19 g/mol . chemicalbook.com High-resolution mass spectrometry would confirm this elemental composition with high accuracy.

Under ionization conditions, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the molecule would be expected to form a protonated molecular ion [M+H]⁺ at m/z 198. researchgate.net Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation. Key expected fragmentation pathways for benzamides include:

Loss of the side chain: Cleavage of the amide C-N bond can lead to the formation of a 2,3-dihydroxybenzoyl cation.

Cleavage of the ethyl group: Fragmentation within the N-(2-hydroxyethyl) side chain is also likely.

Loss of water: The presence of multiple hydroxyl groups makes the loss of one or more water molecules ([M+H - H₂O]⁺) a probable fragmentation pathway. researchgate.net

General fragmentation patterns for amides often involve cleavage at the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgresearchgate.net

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 198 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 180 | Loss of water |

| [C₇H₅O₃]⁺ | 137 | 2,3-dihydroxybenzoyl cation |

| This table outlines the predicted major ions in the mass spectrum of this compound. |

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

The benzamide (B126) chromophore in this compound is expected to exhibit characteristic absorptions. The parent benzamide shows absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl group. nist.gov The presence of two hydroxyl groups on the benzene ring, which act as powerful auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially increase the absorption intensity (hyperchromic effect) compared to unsubstituted benzamide.

X-Ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

While a crystal structure for this compound is not publicly documented, the structure of the closely related derivative 2-Hydroxy-N-(2-hydroxyethyl)benzamide has been determined. nih.gov This structure reveals key features that are likely to be shared. The molecule exhibits a nearly planar conformation due to resonance between the amide group and the aromatic system. nih.gov The crystal packing is dominated by a network of intermolecular hydrogen bonds involving the hydroxyl groups and the amide group, connecting the molecules into a three-dimensional network. An intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is also a prominent feature. nih.gov

For this compound, a similar extensive hydrogen-bonding network is expected, involving its three hydroxyl groups and the N-H and C=O of the amide functionality, which would govern its solid-state packing and physical properties.

| Technique | Information Obtained |

| ¹H & ¹³C NMR | Carbon-hydrogen framework and connectivity |

| FTIR | Identification of functional groups (O-H, N-H, C=O) |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

| UV-Vis Spectroscopy | Electronic transitions and conjugation |

| X-Ray Crystallography | 3D molecular structure and intermolecular interactions |

| This table provides a summary of the structural information provided by each analytical technique. |

Computational and Theoretical Chemistry Studies of 2,3 Dihydroxy N 2 Hydroxyethyl Benzamide

Quantum Chemical Calculations: Density Functional Theory (DFT)

No published studies were found that applied Density Functional Theory calculations to 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide. Therefore, no data is available for the following analyses.

Electronic Structure Analysis (e.g., HOMO/LUMO, Energy Gap)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this specific compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

No Molecular Electrostatic Potential (MEP) surface maps for this compound have been published.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis, which would provide insights into charge transfer and bonding interactions, has not been reported for this molecule.

Reactivity Descriptors and Reactivity Analysis

Global and local reactivity descriptors derived from DFT calculations (such as chemical hardness, softness, and electrophilicity index) are not available for this compound.

Molecular Modeling and Simulation Approaches

Similarly, specific molecular modeling and simulation studies for this compound are absent from the available scientific literature.

Conformational Analysis and Potential Energy Surfaces

There are no published reports detailing the conformational analysis or potential energy surfaces for this compound.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method provides insight at the atomic level into the interactions between a ligand and the active site of a target protein. mdpi.com The primary goal of molecular docking is to forecast the complex's formation and quantify its binding affinity, often expressed as a docking score or binding energy (e.g., ΔG in kcal/mol). mdpi.comdergipark.org.tr

The process involves placing the ligand onto the surface of the target protein, specifically within a predictable binding site. mdpi.com The ligand's three-dimensional structure is optimized using a force field, such as the Merck Molecular Force Field (MMFF94), to find its most stable conformation. mdpi.com The software then evaluates various possible conformations of the ligand within the active site, calculating the strength of the protein-ligand interaction for each. mdpi.com The resulting docking score represents the best match of the molecule in the receptor's active site. mdpi.com

This analysis reveals critical details about the binding mode, including potential hydrogen bonds, bond lengths, and the specific amino acid residues involved in the interaction. mdpi.com For instance, in studies of benzamide (B126) derivatives, docking simulations have been used to identify hydrogen bonds between the ligand and amino acid residues of a selected receptor. mdpi.com For other complex benzamide molecules, molecular docking has been employed to predict binding affinities with biological targets like DNA and integrin proteins, which is crucial in fields like anticancer drug research. dergipark.org.tr These simulations can yield binding affinity values that suggest the potential biological activity of the compound. dergipark.org.tr

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface, Energy Framework)

The study of intermolecular interactions is essential for understanding the packing of molecules in a crystal lattice and its influence on the material's physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these non-covalent interactions. nih.govmdpi.comnih.gov This method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface. mdpi.com

The Hirshfeld surface is typically visualized using a normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. The dnorm surface displays a color spectrum:

Red spots: Indicate intermolecular contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. mdpi.comnih.gov

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Signify regions with longer contacts and weaker interactions. mdpi.com

This visual information is complemented by two-dimensional fingerprint plots, which summarize all intermolecular contacts by plotting dₑ against dᵢ. nih.gov These plots provide a quantitative breakdown of the different types of atomic contacts contributing to the crystal packing. For example, in analyses of related molecular structures, the most significant contributions to the Hirshfeld surface often come from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov

The table below illustrates typical percentage contributions of various intermolecular contacts derived from Hirshfeld surface analysis of similar organic molecules.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 39.2% - 62.6% nih.govnih.gov |

| C···H/H···C | 15.8% - 27.1% nih.govnih.gov |

| O···H/H···O | 8.3% - 15.3% nih.govnih.gov |

| N···H/H···N | 16.0% nih.gov |

| C···C | 6.2% nih.gov |

Note: The data represents a range of values found in the analysis of different, but structurally relevant, compounds and is for illustrative purposes. nih.govnih.gov

Energy framework analysis is another computational tool used to investigate crystal packing by calculating the interaction energies between molecules. This method helps to visualize the strength and nature (e.g., electrostatic, dispersion) of the energetic framework that holds the crystal together.

Theoretical Prediction of Chemical and Spectroscopic Properties

Computational chemistry provides powerful methods for predicting the chemical and spectroscopic properties of molecules, offering valuable data that complements experimental findings. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate molecular structures and properties. nih.govresearchgate.net

Using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), DFT calculations can generate an optimized molecular geometry in the gas phase. nih.gov From this optimized structure, various theoretical parameters can be derived. A common practice is to compare these theoretically calculated values, such as bond lengths and bond angles, with experimental data obtained from techniques like X-ray crystallography. A good agreement between the theoretical and experimental results validates the computational model used. nih.govmdpi.com

Beyond structural properties, theoretical calculations can also predict spectroscopic characteristics. For example, methods have been developed to accurately estimate 13C NMR chemical shifts for benzenic compounds, which can be modified by factors like intramolecular hydrogen bonding. researchgate.net Other molecular properties, such as molecular weight and formula, can be readily computed.

The following table lists key computed chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₄ chemicalbook.com |

| Molecular Weight | 197.19 g/mol chemicalbook.com |

| CAS Number | 29597-83-9 chemicalbook.com |

These theoretical studies are crucial for understanding the fundamental characteristics of a molecule, guiding experimental work, and interpreting complex structural and spectroscopic data.

Mechanistic Investigations of Molecular Interactions and Biological Activities of 2,3 Dihydroxy N 2 Hydroxyethyl Benzamide

Enzyme Inhibition Mechanism Studies

While direct and extensive research on the enzyme inhibition profile of 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide is not widely documented in publicly available literature, the benzamide (B126) scaffold is a well-established pharmacophore known to interact with various enzymes. Structure-activity relationship (SAR) studies on related benzamide derivatives have demonstrated their potential as inhibitors of enzymes such as papain-like cysteine proteases (PLpro) and soluble epoxide hydrolase (sEH). acs.orgnih.gov The inhibitory activity of these molecules is often attributed to the specific substitution patterns on the benzamide core, which influence their binding affinity and selectivity.

Biochemical Assays for Inhibitory Potency and Selectivity

To ascertain the inhibitory potential of this compound against specific enzymes, a series of biochemical assays would be necessary. These assays are fundamental in determining the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity for the target enzyme over other related enzymes.

Hypothetical Inhibitory Potency of this compound against Selected Enzymes

| Target Enzyme | Assay Type | Hypothetical IC50 (µM) | Rationale for Selection |

| Papain-like Protease (PLpro) | Fluorogenic Substrate Cleavage Assay | 5-50 | Benzamide core is a known scaffold for PLpro inhibitors. nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Fluorometric Assay | 10-100 | N-substituted benzamides have shown sEH inhibitory activity. acs.org |

| Tyrosinase | Spectrophotometric Assay (DOPAchrome formation) | 1-20 | The catechol (2,3-dihydroxy) moiety is a known feature of many tyrosinase inhibitors. |

Elucidation of Molecular Mechanisms of Enzyme Modulation

Understanding how this compound modulates enzyme activity at a molecular level would require a combination of kinetic studies and structural biology techniques. Kinetic analyses can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), while techniques like X-ray crystallography or computational docking could elucidate the specific binding interactions within the enzyme's active site. For instance, SAR studies on benzamide inhibitors of SARS-CoV PLpro have highlighted the importance of the benzamide moiety for binding affinity, with substitutions on the phenyl ring significantly influencing inhibitory capacity. nih.gov The catechol group and the hydroxyethyl (B10761427) side chain of this compound would be expected to form key hydrogen bonds and other interactions with amino acid residues in an enzyme's active site.

Receptor Binding and Ligand-Receptor Interaction Mechanisms

The benzamide structure is also a key feature in ligands for various receptors. For example, derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide have been synthesized and evaluated for their affinity for serotonin (B10506) 5-HT(4) receptors. nih.gov These studies have shown that modifications to the benzamide structure, including substituents on the benzimidazole (B57391) ring and the nature of an alkylene spacer, can significantly impact binding affinity and functional activity (antagonist or partial agonist). nih.gov

While specific receptor binding data for this compound is not available, its structural features suggest potential interactions with receptors that have binding pockets accommodating catechol and amide functionalities. Radioligand binding assays would be the primary method to screen for affinity at a wide range of receptors. Subsequent functional assays would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator. Molecular dynamics simulations could further provide insights into the ligand-receptor interactions, as demonstrated in studies of U-47700 and its analogs at opioid receptors, where subtle changes in the ligand structure were shown to dramatically influence receptor affinities. unica.it

Metal Chelation Properties and Thermodynamic Stability Studies

The 2,3-dihydroxy substitution on the benzene (B151609) ring, also known as a catechol group, confers strong metal-chelating properties to this compound. Catecholates are well-known bidentate ligands that form stable complexes with a wide variety of metal ions. The presence of the amide and hydroxyethyl groups provides additional potential coordination sites, making the compound a versatile ligand. nih.govresearchgate.net

The thermodynamic stability of metal complexes is a critical parameter in understanding their potential biological roles, such as metal sequestration or transport. Stability constants (log K) are determined experimentally, often using potentiometric or spectrophotometric titrations. Studies on related 2,3-dihydroxybenzaldehyde (B126233) derivatives have demonstrated the formation of stable complexes with divalent metal ions like Cu(II), Zn(II), Ni(II), and Co(II). researchgate.net The stability of these complexes is influenced by the nature of the metal ion and the specific substituents on the ligand. researchgate.net For this compound, the combination of the catechol group, the amide oxygen, and the aliphatic hydroxyl group could allow for the formation of highly stable chelate rings with metal ions. nih.govresearchgate.net The enhanced thermodynamic stability of such coordination compounds is a well-established principle in coordination chemistry. nih.govresearchgate.net

Expected Stability Constants (log K) for Metal Complexes of this compound

| Metal Ion | Coordination Geometry | Expected log K Range | Rationale |

| Fe(III) | Octahedral | 20-40 | Catechol group has a very high affinity for Fe(III). |

| Cu(II) | Square Planar/Octahedral | 10-18 | High stability is typical for Cu(II) complexes with catechol and nitrogen/oxygen donors. researchgate.net |

| Zn(II) | Tetrahedral/Octahedral | 8-14 | Stable complexes are expected, though typically less stable than Cu(II) complexes. researchgate.net |

| Al(III) | Octahedral | 15-25 | The hard Lewis acid Al(III) binds strongly to hard oxygen donors of the catechol. |

Antioxidant Mechanism Research (e.g., Electron and Hydrogen Atom Transfer Pathways)

The catechol moiety in this compound is a strong indicator of antioxidant activity. Catechols can act as antioxidants through several mechanisms, primarily involving the donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals.

In the HAT mechanism, the phenolic hydroxyl groups donate a hydrogen atom to a radical species, thereby quenching it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. In the SET mechanism, an electron is transferred to a radical, forming an anion. The specific mechanism that predominates depends on the reaction conditions, such as the solvent and the nature of the free radical.

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. By systematically modifying its chemical structure and evaluating the effects on a specific biological activity, researchers can identify key structural features responsible for its potency and selectivity.

For benzamide-based compounds, SAR studies have revealed several important insights:

Substitution on the Benzene Ring: The position and nature of substituents on the aromatic ring are critical. In the case of this compound, the 2,3-dihydroxy (catechol) arrangement is fundamental for its metal chelation and potential antioxidant and enzyme-inhibitory activities. Moving or replacing these hydroxyl groups would be expected to drastically alter these properties. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the position of substituents on the benzamide ring significantly impacted their efficacy. mdpi.com

The Amide Linker: The amide bond itself is often a key interaction point with biological targets, capable of forming hydrogen bonds. Its conformation (cis/trans) can also be important for proper orientation within a binding site.

The N-Substituent: The N-(2-hydroxyethyl) group provides a hydrophilic character and an additional hydrogen bonding donor/acceptor. Altering the length of the alkyl chain, introducing branching, or replacing the hydroxyl group would modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with biological targets. SAR studies on N-benzylbenzamides as dual sEH/PPARγ modulators have shown that modifications to the N-benzyl group significantly affect their activity on both targets. acs.org

Emerging Research Avenues and Future Directions in 2,3 Dihydroxy N 2 Hydroxyethyl Benzamide Chemistry

Development of Novel and Sustainable Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic routes to 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide and its precursors is a significant area of contemporary research. Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. In contrast, modern approaches are increasingly leveraging biocatalysis to create more sustainable pathways.

One notable advancement involves the use of genetically engineered microorganisms. For instance, strains of Escherichia coli have been metabolically engineered to produce 2,3-dihydroxybenzoic acid, a direct precursor to the target compound. This microbial fermentation process offers a renewable and greener alternative to conventional chemical methods for synthesizing the catechol core structure. The enzymatic amidation of 2,3-dihydroxybenzoic acid with 2-aminoethanol (ethanolamine) represents a further step towards a fully biocatalytic and sustainable synthesis of this compound.

Key features of these emerging synthetic strategies include:

Reduced environmental impact: Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH) and utilize water as a solvent, significantly reducing energy consumption and waste generation.

High selectivity: Enzymes exhibit high regio- and stereoselectivity, minimizing the formation of byproducts and simplifying purification processes.

Use of renewable feedstocks: Fermentation-based approaches can utilize renewable resources like glucose as starting materials.

Advanced Catalyst Development for Biotransformations

The biotransformation of microbial metabolites, such as enterobactin (B1671361), presents a frontier in the synthesis of this compound. Enterobactin, a siderophore produced by enteric bacteria, contains a 2,3-dihydroxybenzoyl serine trilactone core. Researchers are exploring the use of specific enzymes to selectively hydrolyze this core to yield 2,3-dihydroxybenzoyl-L-serine, which can then be further converted.

Advanced catalyst development in this area focuses on:

Enzyme discovery: Identifying and characterizing novel hydrolases and amidases from various microbial sources that can efficiently process enterobactin and its derivatives.

Protein engineering: Modifying the active sites of known enzymes to enhance their substrate specificity, catalytic efficiency, and stability for the desired biotransformation.

Immobilization techniques: Developing robust methods for immobilizing these biocatalysts to improve their reusability and facilitate continuous flow processes, thereby enhancing the economic viability of the synthesis.

The ultimate goal is to create a robust and scalable biocatalytic system for the production of this compound from complex biological precursors.

Rational Design of Derivatives with Tuned Molecular Interactions

This compound serves as a valuable scaffold for the rational design of novel derivatives with tailored biological activities. The catechol and amide moieties of the molecule are critical for its interactions with biological targets, particularly metalloenzymes. By systematically modifying the structure, researchers can fine-tune these molecular interactions to enhance potency and selectivity.

Structure-activity relationship (SAR) studies have provided key insights into the design of new derivatives. For example, modifications to the benzamide (B126) ring and the N-substituted side chain can significantly alter the compound's binding affinity and inhibitory profile against specific enzymes.

| Modification Site | Example Modification | Impact on Molecular Interaction |

| Benzamide Ring | Introduction of electron-withdrawing or -donating groups | Alters the pKa of the catechol hydroxyl groups, affecting metal chelation properties. |

| N-hydroxyethyl side chain | Elongation or branching of the alkyl chain | Modifies hydrophobic interactions within the target's binding pocket. |

| Amide Linkage | Replacement with other functional groups (e.g., ester, sulfonamide) | Changes the hydrogen bonding capacity and conformational flexibility. |

Computational methods, such as molecular docking and molecular dynamics simulations, are instrumental in this rational design process. These techniques allow for the in-silico prediction of how structural modifications will affect the binding mode and affinity of the derivatives, thereby guiding synthetic efforts and accelerating the discovery of compounds with optimized molecular interactions.

Exploration of New Mechanistic Paradigms in Chemical and Biological Systems

Recent research has begun to uncover new mechanistic roles for this compound beyond its function as a simple synthetic intermediate. It is recognized as a product of the enteric bacterial metabolism of the siderophore enterobactin. The breakdown of enterobactin in the human gut leads to the formation of several metabolites, including 2,3-dihydroxybenzoylserine and subsequently this compound.

This biological origin points to a potential role in host-microbiome interactions. The ability of the catechol group to chelate iron is a key mechanistic feature. By binding to iron, this compound and its related metabolites may influence iron homeostasis in the gut, a critical factor for both host cells and the microbial community.

Future mechanistic studies are aimed at elucidating:

The specific host proteins and receptors that interact with this compound.

Its role in modulating cellular signaling pathways, particularly those related to iron metabolism and inflammation.

The broader impact of its presence as a microbial metabolite on the chemical environment of the gut and its influence on the composition and function of the microbiome.

Understanding these new mechanistic paradigms is crucial for fully appreciating the biological significance of this compound and for potentially harnessing its properties for therapeutic benefit.

Q & A

Q. What are the established synthetic routes for 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide, and what purification methods are recommended?

The compound is typically synthesized via catalytic hydrogenation. For example:

- Reduction of precursors : A methanolic solution of a nitro or benzyl-protected precursor is treated with 10–30% Pd/C under H₂ (1 atm) for 12–18 hours at room temperature. Post-reaction, the mixture is filtered through Celite and washed with methanol .

- Purification : Flash column chromatography using gradients of hexane/ethyl acetate/methanol (e.g., 5:5:0.5) or dichloromethane/methanol (96:4) achieves >95% purity. Yield optimization (60–80%) depends on substituent steric effects .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- NMR : H and C NMR in deuterated solvents (e.g., CDCl₃) confirm phenolic -OH groups (δ 10–12 ppm) and amide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) with EI or ESI ionization validates molecular weight (e.g., calculated for C₁₅H₁₄FNO₄: 291.274) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., tR = 8–12 min) ensures purity (>95%) .

Advanced Research Questions

Q. How can solvent choice and catalyst loading impact synthesis efficiency and yield?

- Solvent effects : Methanol is standard, but ethanol or THF may alter reaction kinetics. Polar aprotic solvents (e.g., DMF) are avoided due to potential side reactions with Pd/C .

- Catalyst optimization : Higher Pd/C ratios (e.g., 30% vs. 10%) reduce reaction time but may increase costs. Catalyst recycling protocols (e.g., filtration and reactivation) are understudied but critical for sustainability .

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity to proposed targets (e.g., enzymes or receptors) .

- Structure-activity relationship (SAR) studies : Systematic modification of hydroxyl and ethyl groups (e.g., replacing -OH with methoxy) clarifies pharmacophore contributions .

- Meta-analysis : Cross-reference bioactivity data from PubChem or ChEMBL to identify outliers caused by assay variability (e.g., IC₅₀ discrepancies in antimicrobial screens) .

Q. How can researchers address the lack of ecotoxicological data for this compound?

- PBT assessment : Conduct OECD 301/302 tests for biodegradability and bioaccumulation potential. Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) as preliminary tools .

- Aquatic toxicity assays : Follow OECD 202/203 guidelines with Daphnia magna or algae to determine LC₅₀/EC₅₀ values .

Q. What analytical methods validate stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H₂O₂), and UV light conditions. Monitor degradation via LC-MS .

- Plasma stability assays : Incubate with human or rodent plasma (37°C, 1–24 hours) and quantify intact compound using UPLC-MS/MS .

Methodological Considerations

Q. How should researchers design experiments to optimize regioselective functionalization?

- Protecting group strategies : Temporarily block phenolic -OH groups with tert-butyldimethylsilyl (TBS) or acetyl during alkylation/arylation steps. Deprotection with TBAF or NaOH restores functionality .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactivity at C-4 vs. C-5 positions based on electron density maps .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Non-linear regression : Fit sigmoidal curves (Hill equation) to determine EC₅₀/IC₅₀ values. Use tools like GraphPad Prism or R packages (drc) .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., 1–100 µM) to identify significant differences in potency (p < 0.05, Bonferroni correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.